![molecular formula C42H58N10Na4O34P4 B13842428 tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxy-3-methylbutanoyl)oxy-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxy-3-methylbutanoyl)oxy-3,5-dihydroxyoxolan-2-yl]methyl phosphate](/img/structure/B13842428.png)
tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxy-3-methylbutanoyl)oxy-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxy-3-methylbutanoyl)oxy-3,5-dihydroxyoxolan-2-yl]methyl phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxy-3-methylbutanoyl)oxy-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxy-3-methylbutanoyl)oxy-3,5-dihydroxyoxolan-2-yl]methyl phosphate” is a complex organic molecule. It is characterized by multiple phosphate groups, purine bases, and sugar moieties, indicating its potential role in biological systems, possibly as a nucleotide or a related compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including the protection and deprotection of functional groups, selective phosphorylation, and coupling reactions. The reaction conditions often require precise control of temperature, pH, and the use of specific catalysts or reagents.
Industrial Production Methods
Industrial production of such compounds may involve biotechnological methods, including the use of enzymes or microbial systems to achieve high specificity and yield. Alternatively, chemical synthesis on a large scale would require optimization of each step to ensure cost-effectiveness and scalability.
化学反応の分析
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation and Reduction: Modifying the oxidation state of the phosphate groups or the purine bases.
Substitution Reactions: Replacing functional groups with others, such as halogenation or alkylation.
Hydrolysis: Breaking down the compound into smaller units by the addition of water.
Common Reagents and Conditions
Common reagents might include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for hydrolysis. Reaction conditions would vary depending on the desired transformation, often requiring specific solvents and temperatures.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction pathway. For example, hydrolysis might yield individual nucleotides or simpler phosphate esters.
科学的研究の応用
The compound’s structure suggests it could be used in various scientific research applications, including:
Chemistry: Studying the reactivity and stability of complex phosphate esters.
Biology: Investigating its role as a nucleotide analog in DNA or RNA synthesis.
Medicine: Exploring its potential as a therapeutic agent or a diagnostic tool.
Industry: Utilizing its properties in biochemical assays or as a reagent in synthetic processes.
作用機序
The mechanism by which the compound exerts its effects would likely involve interactions with specific enzymes or receptors. The phosphate groups and purine bases suggest it could mimic natural nucleotides, potentially interfering with or enhancing biological processes such as DNA replication or signal transduction.
類似化合物との比較
Similar Compounds
Similar compounds might include other nucleotide analogs, such as:
Adenosine triphosphate (ATP): A key energy carrier in cells.
Nicotinamide adenine dinucleotide (NAD): Involved in redox reactions.
Cyclic adenosine monophosphate (cAMP): A secondary messenger in signal transduction.
Uniqueness
The uniqueness of the compound lies in its specific structure, which may confer unique reactivity or biological activity compared to other nucleotide analogs. Its multiple phosphate groups and specific purine bases could make it particularly effective in certain applications.
特性
分子式 |
C42H58N10Na4O34P4 |
|---|---|
分子量 |
1462.8 g/mol |
IUPAC名 |
tetrasodium;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3S,4R)-3-(4-carboxy-3-methylbutanoyl)oxy-4,5-dihydroxyoxolan-2-yl]methyl phosphate;[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2R,3R,4R)-4-(4-carboxy-3-methylbutanoyl)oxy-3,5-dihydroxyoxolan-2-yl]methyl phosphate |
InChI |
InChI=1S/2C21H31N5O17P2.4Na/c1-8(2-11(27)28)3-12(29)42-17-10(41-21(33)16(17)32)5-39-45(36,37)43-44(34,35)38-4-9-14(30)15(31)20(40-9)26-7-25-13-18(22)23-6-24-19(13)26;1-8(2-11(27)28)3-12(29)42-17-15(31)10(41-21(17)33)5-39-45(36,37)43-44(34,35)38-4-9-14(30)16(32)20(40-9)26-7-25-13-18(22)23-6-24-19(13)26;;;;/h2*6-10,14-17,20-21,30-33H,2-5H2,1H3,(H,27,28)(H,34,35)(H,36,37)(H2,22,23,24);;;;/q;;4*+1/p-4/t2*8?,9-,10-,14-,15-,16-,17-,20-,21?;;;;/m11..../s1 |
InChIキー |
LSLOOMRXTPVQGG-MKHZQOAOSA-J |
異性体SMILES |
CC(CC(=O)O)CC(=O)O[C@@H]1[C@H](OC([C@@H]1O)O)COP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O.CC(CC(=O)O)CC(=O)O[C@@H]1[C@@H]([C@H](OC1O)COP(=O)([O-])OP(=O)([O-])OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)O)O)O.[Na+].[Na+].[Na+].[Na+] |
正規SMILES |
CC(CC(=O)O)CC(=O)OC1C(OC(C1O)O)COP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O.CC(CC(=O)O)CC(=O)OC1C(C(OC1O)COP(=O)([O-])OP(=O)([O-])OCC2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)O)O)O.[Na+].[Na+].[Na+].[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


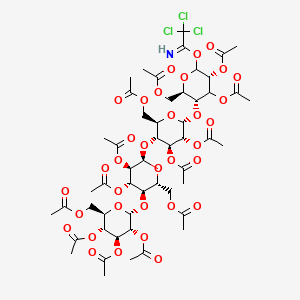
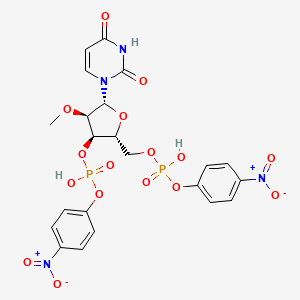
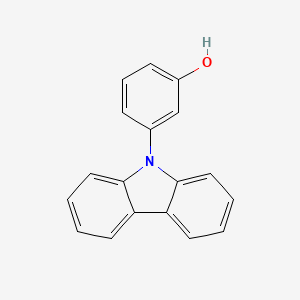
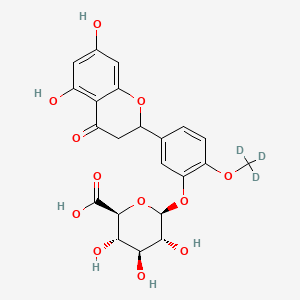

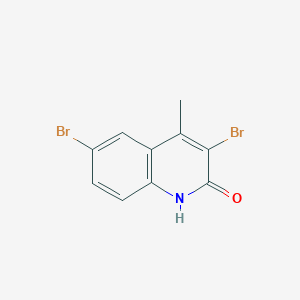
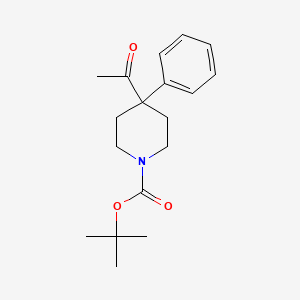
![(Z)-7-(2-azido-2-carboxyethyl)sulfanyl-2-[(2,2-dimethylcyclopropanecarbonyl)amino]hept-2-enoic acid](/img/structure/B13842421.png)

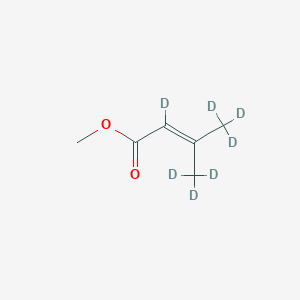
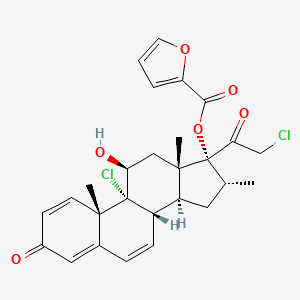

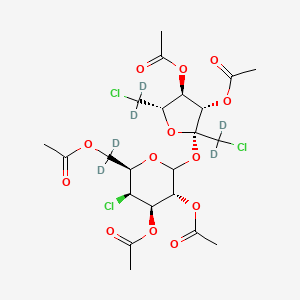
![1,4-Bis(benzyloxy)cyclohexane; 1,1'-[1,4-Cyclohexanediylbis(oxymethylene)]bisbenzene](/img/structure/B13842455.png)
